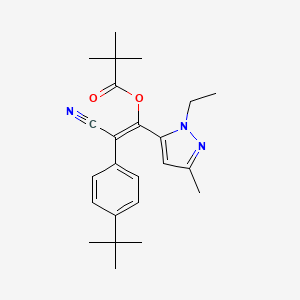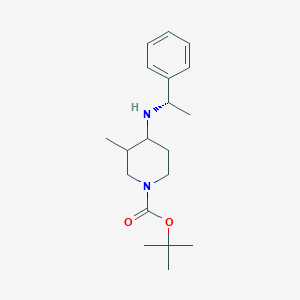
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H12O3 It is a derivative of anthracene, characterized by the presence of hydroxyl and carbonyl groups on the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of 1,2,3,4-tetrahydroanthraquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of anthraquinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups, leading to the formation of tetrahydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, including enzymes and receptors, affecting their function.
Pathways Involved: It has been shown to inhibit key cellular pathways involved in cancer progression, such as kinase signaling pathways and topoisomerase activity.
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione: Similar in structure but with an ethyl group instead of a hydroxyl group.
Tetrahydroanthraquinone: A class of derivatives with hydrogenated benzene rings, known for their biological activities.
Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
6-hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H12O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h5-7,15H,1-4H2 |
InChI-Schlüssel |
ABQGJHVECIYRAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



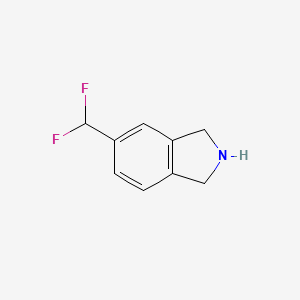
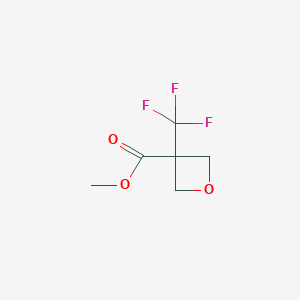

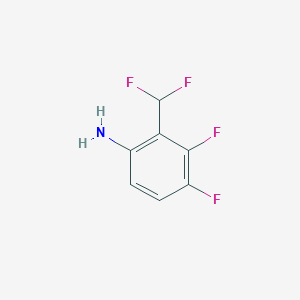

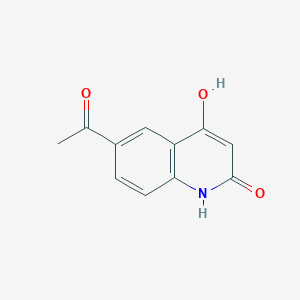
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
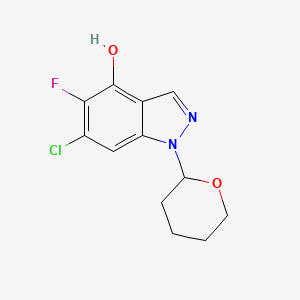
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

